(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one is an organic compound with a complex structure that includes both hydroxyimino and imino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with a suitable oxime derivative, followed by cyclization and further functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-hydroxyimino-4-phenyliminopentan-2-one
- (3Z)-3-hydroxyimino-4-(4-chlorophenyl)iminopentan-2-one
- (3Z)-3-hydroxyimino-4-(4-methoxyphenyl)iminopentan-2-one
Uniqueness
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(3Z)-3-hydroxyimino-4-(4-methylphenyl)iminopentan-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-6-11(7-5-8)13-9(2)12(14-16)10(3)15/h4-7,16H,1-3H3/b13-9?,14-12- |
Clave InChI |
QPGMOGVLRLHABJ-HEDBVHAZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C(C)/C(=N/O)/C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)C(=NO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.